(2-Bromophenyl)phosphane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
53772-58-0 |
|---|---|
Molecular Formula |
C6H6BrP |
Molecular Weight |
188.99 g/mol |
IUPAC Name |
(2-bromophenyl)phosphane |
InChI |
InChI=1S/C6H6BrP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI Key |
IQVGRXFIVHSDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P)Br |
Origin of Product |
United States |
Use of Protecting Groups:as Detailed in the Previous Section, the Most Common Strategy is the Protection of the Phosphine S Lone Pair.
Borane (B79455) Adducts: Forming phosphine-borane complexes is a primary method for protecting phosphines from oxidation during synthesis and storage. nih.govreddit.com The borane group can be removed just before the ligand is used. reddit.com
Phosphine (B1218219) Oxides: An alternative approach involves intentionally oxidizing the phosphine to a phosphine oxide. researchgate.net The phosphine oxide is typically a robust, air-stable crystalline solid that is easy to handle and purify. The trivalent phosphine can then be regenerated in a final step by reduction, often using silanes like trichlorosilane (B8805176) (SiHCl₃). researchgate.net
The Evolution and Importance of Arylphosphane Chemistry
Within the vast family of organophosphorus compounds, arylphosphanes—where phosphorus is bonded to at least one aryl (aromatic) group—have a rich history and continue to be at the forefront of chemical innovation. The electronic and steric properties of arylphosphanes can be finely tuned by modifying the substituents on the aromatic rings, a feature that has been exploited to develop a vast library of ligands for catalysis. wikipedia.org
The evolution of arylphosphane chemistry has been marked by the development of sophisticated synthetic strategies. snnu.edu.cn Early methods often involved multi-step syntheses, but recent advancements have focused on more efficient approaches, such as C-H activation, to diversify phosphine (B1218219) structures. snnu.edu.cn These innovative catalytic methods allow for the late-stage modification of simple phosphine precursors, providing rapid access to complex and highly tailored ligands. snnu.edu.cn This continuous evolution underscores the enduring importance of arylphosphanes in enabling new chemical transformations.
Electronic Modification:the Susceptibility of a Phosphine to Oxidation Can Be Tuned by Altering Its Electronic Properties.
Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the phosphine (B1218219) can reduce the electron density on the phosphorus atom, making its lone pair less nucleophilic and thus less prone to oxidation.
π-Conjugation: Incorporating the phosphorus atom into an extended π-conjugated system can stabilize the phosphine. rsc.org Density Functional Theory (DFT) models suggest that in such systems, the highest occupied molecular orbital (HOMO) has no significant phosphorus character, making the lone pair less accessible for oxidation. This strategy has been used to prepare air-stable primary phosphines without the need for bulky steric protection. rsc.org
Use of Antioxidant Additives:recent Research Has Shown That Certain Additives Can Inhibit the Aerobic Oxidation of Phosphines. the Presence of Ferrocene, for Example, Can Provide Intermolecular Stabilization to Primary, Secondary, and Tertiary Phosphines.chemistryviews.orgresearchgate.netthe Ferrocene Unit Acts As an Antioxidant by Quenching Singlet Oxygen, Which is a Key Species in the Aerobic Oxidation of Phosphines.chemistryviews.orgresearchgate.netthis Strategy is Effective Even at Low Concentrations E.g., 1% of the Quencher.chemistryviews.org
The following table provides a comparative overview of these stability-enhancing strategies.
| Strategy | Mechanism | Advantages | Disadvantages |
| Borane (B79455) Protection | Shields the phosphorus lone pair via a dative P-B bond. ncl.ac.uk | Excellent protection, easy handling, reversible. ncl.ac.ukwikipedia.org | Requires an additional deprotection step. reddit.com |
| Oxide Protection | Conversion to a stable P(V) oxide, followed by reduction. researchgate.net | Phosphine (B1218219) oxides are very stable and easy to handle. researchgate.net | Requires a final, sometimes harsh, reduction step. researchgate.net |
| Steric Hindrance | Bulky groups physically block access to the lone pair. chemistryviews.org | The free phosphine is stabilized without a protecting group. | Significantly alters ligand properties (cone angle, basicity). |
| Electronic Tuning | Reduces the nucleophilicity of the lone pair. rsc.org | Intrinsic stability is built into the ligand structure. | Can negatively impact the desired donor properties of the ligand. |
| Antioxidant Additives | Quenches oxidative species like singlet oxygen. chemistryviews.orgresearchgate.net | Can protect a wide range of phosphines; additive is not consumed. chemistryviews.org | Requires the presence of an additional substance in solution. |
By employing these strategies, chemists can design, synthesize, and handle otherwise reactive phosphine ligands like (2-bromophenyl)phosphane derivatives with greater ease and reliability, facilitating their use in catalysis and materials science.
Mechanistic Studies of Reactions Involving 2 Bromophenyl Phosphane Derivatives
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
(2-Bromophenyl)phosphane and its derivatives are frequently employed as ligands in transition metal catalysis, particularly in cross-coupling reactions. The elucidation of the catalytic cycles in these processes is crucial for understanding catalyst behavior and improving reaction outcomes. A prominent example is the palladium-catalyzed Suzuki-Miyaura reaction, where the phosphane ligand plays a critical role in stabilizing the metal center and facilitating the key steps of the cycle. researchgate.net
The generally accepted mechanism for a Suzuki-Miyaura coupling catalyzed by a palladium-phosphine complex involves three primary stages:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (such as the C-Br bond of the this compound ligand itself or another substrate) to a Pd(0) species. This step forms a Pd(II) intermediate. The electronic properties of the phosphane ligand are critical here; electron-donating phosphines can accelerate this step.
Transmetalation: In this stage, a group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step typically requires activation by a base to form a more nucleophilic boronate species. researchgate.net
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
The 2-bromo substituent on the phenyl ring of the phosphane ligand can introduce additional complexity and opportunities. In some cases, the ligand itself can participate in the reaction, leading to cyclometalation or other intramolecular pathways that can influence the stability and activity of the catalyst. Mechanistic studies often employ techniques such as NMR spectroscopy and DFT calculations to identify and characterize transient intermediates within the cycle, providing a more complete picture of the reaction pathway. researchgate.net
Detailed Analysis of Nucleophilic Phosphane Catalysis Mechanisms
The general mechanism for nucleophilic phosphane catalysis can be summarized as follows:
Step 1: Nucleophilic Addition: The phosphane catalyst adds to an electrophilic starting material (e.g., an alkyne) to form a zwitterionic phosphonium (B103445) intermediate. escholarship.org
Step 2: Reaction of the Intermediate: The zwitterionic intermediate can act as a Brønsted base, a nucleophile, or an electrophile, depending on the reaction partner. nih.gov It can deprotonate a pronucleophile, add to an electrophile, or undergo intramolecular rearrangements.
Step 3: Catalyst Regeneration: The final step involves the elimination of the phosphane catalyst, typically through a β-elimination process, to yield the final product and regenerate the catalyst for the next cycle.
The cornerstone of nucleophilic phosphane catalysis is the formation of reactive zwitterionic intermediates. researchgate.net When a phosphane reacts with an activated alkyne, such as a dialkyl acetylenedicarboxylate, a vinyl phosphonium zwitterion is formed. orgchemres.org This intermediate exhibits dual reactivity: the carbanionic center is nucleophilic, while the phosphonium moiety makes the β-carbon electrophilic.
Similarly, the reaction with activated alkenes generates β-phosphonium enolates. nih.gov These intermediates can also be viewed as phosphorus ylides, which are compounds containing a negatively charged carbon adjacent to a positively charged phosphorus atom. researchgate.netlibretexts.org The stability and reactivity of these ylides are influenced by the substituents on both the phosphorus atom and the carbon backbone. orgchemres.org
The 2-bromo substituent on the phenyl ring of this compound derivatives influences the properties of these intermediates through its electron-withdrawing inductive effect. This can affect the nucleophilicity of the phosphane and the stability of the resulting zwitterions and ylides. The characterization of these transient species often relies on indirect evidence from trapping experiments or direct observation using spectroscopic methods like NMR under specific conditions. Computational studies are also invaluable for determining their structures and energetic properties. researchgate.netmdpi.com
Nucleophilic phosphane catalysis is particularly powerful for initiating complex cascade or domino reactions. wikipedia.org A cascade reaction involves at least two consecutive transformations where each subsequent step occurs due to the functionality generated in the previous one, all under the same reaction conditions. wikipedia.orgbaranlab.org
A proposed cascade pathway involving a this compound derivative could begin with a standard phosphane-catalyzed annulation. For example, the reaction of an allene (B1206475) with an electrophile-nucleophile hybrid molecule can generate a heterocyclic ring system. acs.org The key phosphonium dienolate intermediate, formed from the addition of the phosphane to the allene, orchestrates the ring formation. nih.gov
Following the initial annulation, the bromo-substituent on the phosphane-derived product can serve as a handle for a subsequent transformation within the same pot. For instance, after the phosphane-catalyzed step is complete, the addition of a palladium catalyst and a suitable coupling partner could initiate a Suzuki or Sonogashira cross-coupling reaction at the C-Br bond. This strategy allows for the rapid construction of molecular complexity from simple starting materials, embodying the efficiency of cascade processes.
Influence of Steric and Electronic Parameters on Reaction Pathways and Selectivity
The efficacy of a phosphane ligand or catalyst is governed by its steric and electronic properties. nih.gov These parameters dictate how the phosphane interacts with a metal center or a substrate, thereby influencing reaction rates, pathways, and selectivity. researchgate.netnih.govresearchgate.net
Electronic Effects: The electronic nature of a phosphane is its ability to donate or accept electron density. This is often quantified by parameters such as the pKa of the conjugate phosphonium ion or the CO stretching frequency of a corresponding metal-carbonyl complex. manchester.ac.uk The bromine atom in this compound derivatives is electron-withdrawing, which reduces the phosphane's basicity and electron-donating ability compared to triphenylphosphine. This can impact catalytic activity, for instance, by affecting the rate of oxidative addition in cross-coupling cycles. researchgate.net
Steric Effects: The steric bulk of a phosphane ligand, famously quantified by Tolman's cone angle (θ), influences the coordination environment around a metal center. manchester.ac.uk This steric hindrance can affect the number of ligands that can coordinate, the stability of intermediates, and the rate of reductive elimination. Larger cone angles can promote reductive elimination and often lead to higher selectivity in reactions like hydroformylation.
The interplay of these effects is crucial for rational catalyst design. semanticscholar.org By tuning the substituents on the this compound scaffold, both steric and electronic properties can be modulated to achieve desired reactivity and selectivity for a specific transformation. nih.govuu.nl
| Phosphane Ligand | Tolman Cone Angle (θ) | Electronic Parameter (ν(CO) in Ni(CO)₃L, cm⁻¹) | Key Feature |
|---|---|---|---|
| P(C₆H₅)₃ (Triphenylphosphine) | 145° | 2068.9 | Standard benchmark ligand |
| P(C₆H₁₁)₃ (Tricyclohexylphosphine) | 170° | 2056.4 | Bulky, electron-donating |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182° | 2056.1 | Very bulky, strongly donating |
| P(2-furyl)₃ (Tri(2-furyl)phosphine) | 121° | 2077.3 | Less donating, π-acceptor |
| This compound Derivative (Est.) | ~150° | ~2072 | Electron-withdrawing, functional handle |
Investigation of Post-Transition State Bifurcations and Dynamic Effects
Traditional transition state theory posits that a single transition state (TS) leads to a single product. However, an increasing number of reactions are being identified where this model is insufficient. In these cases, a single TS is followed by a "bifurcation" on the potential energy surface, where the reaction trajectory can split to form two or more different products. researchgate.netrsc.org This phenomenon is known as a post-transition state bifurcation (PTSB). researchgate.netrsc.org
In reactions with a PTSB, the product ratio is not determined by the relative energies of competing transition states but by the dynamic motions of the atoms as the system moves away from the single transition state. nih.gov These "dynamic effects" can be influenced by factors such as solvent, temperature, and even the vibrational energy distribution at the transition state.
While specific investigations into PTSBs involving this compound are not widely documented, the principles are broadly applicable to complex organometallic and catalytic reactions. For example, in a metal-catalyzed reaction, an intermediate might have multiple possible subsequent pathways, such as C-H insertion versus β-hydride elimination. If the transition state leading to this intermediate is followed by a flat potential energy surface with two descending pathways, a PTSB could occur. The steric and electronic constraints imposed by the this compound ligand could subtly alter the shape of this surface, thereby influencing the dynamic trajectory of the reacting molecules and ultimately controlling product selectivity in a non-intuitive way. researchgate.net Computational direct dynamics simulations are a key tool for identifying and understanding such complex reaction pathways. rsc.org
Theoretical and Computational Investigations of 2 Bromophenyl Phosphane Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules researchgate.net. DFT methods are widely used to model the geometry, electronic properties, and reactivity of organic compounds nih.gov. Functionals like B3LYP are frequently employed as they have been shown to provide reliable results for predicting the properties of various drug and organic molecules nih.govresearchgate.net.
The first step in a computational analysis is geometry optimization, where the molecule's structure is arranged in three-dimensional space to find its lowest energy conformation nih.gov. For (2-Bromophenyl)phosphane, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a vibrational analysis mdpi.com.
Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons mdpi.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity mdpi.com. A smaller energy gap suggests higher reactivity and polarizability mdpi.com.
For a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory yielded specific values for these electronic parameters researchgate.net. These values provide a representative insight into the electronic characteristics that could be expected for this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.97 |
| ELUMO | -0.85 |
| Energy Band Gap (ΔE) | 5.12 |
Table 1. Calculated Frontier Molecular Orbital energies and the energy band gap for a representative (2-bromophenyl) derivative, calculated using DFT at the B3LYP/6–311++G(d,p) level of theory researchgate.net.
The energies of the HOMO and LUMO orbitals are fundamental to "Conceptual DFT," a framework that uses these values to calculate global reactivity descriptors beilstein-archives.orgscielo.org.mxnih.gov. These descriptors quantify a molecule's stability and reactivity tendencies. Key global reactivity parameters include:
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity mdpi.com.
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile beilstein-archives.orgnih.gov.
Chemical Softness (S): The reciprocal of hardness, where a "soft" molecule has a small energy gap and is more reactive mdpi.com.
These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions beilstein-archives.orgnih.gov. The values can be calculated from the HOMO and LUMO energies using established formulas mdpi.com.
| Global Reactivity Descriptor | Calculated Value (eV) | Formula |
|---|---|---|
| Chemical Hardness (η) | 2.56 | (ELUMO - EHOMO) / 2 |
| Chemical Potential (μ) | -3.41 | (EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | 2.27 | μ2 / (2η) |
| Chemical Softness (S) | 0.39 | 1 / η |
Table 2. Predicted global reactivity descriptors for a representative (2-bromophenyl) derivative, derived from the HOMO and LUMO energies presented in Table 1.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules mdpi.comchemrxiv.org. This approach calculates the energies of electronic transitions from the ground state to various excited states researchgate.net. The output provides the absorption wavelengths (λmax), the oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO → LUMO) .
For aromatic systems like this compound, the primary electronic transitions in the UV-Vis region are typically π→π* transitions associated with the phenyl ring. The TD-DFT calculations, often performed using functionals like B3LYP, can predict the absorption maxima with reasonable accuracy when compared to experimental data mdpi.comarxiv.org. The predicted spectrum is often visualized by applying a Gaussian broadening to the calculated transitions to simulate the experimental spectral shape researchgate.net.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| 285 | 0.15 | HOMO → LUMO |
| 250 | 0.30 | HOMO-1 → LUMO |
| 215 | 0.45 | HOMO → LUMO+1 |
Table 3. Representative TD-DFT predicted electronic transitions for an arylphosphine system. The values are illustrative of typical results obtained from such calculations.
Advanced Computational Methodologies
Beyond standard DFT applications, more advanced techniques can provide a deeper understanding of the bonding and weak interactions within a molecular system.
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding uni-muenchen.de. QTAIM identifies critical points in the electron density, most notably Bond Critical Points (BCPs), which exist between any two atoms that are linked by a bond path uni-muenchen.de. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction mdpi.com:
Electron Density (ρ(r)): The magnitude of ρ at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the bond. A negative value (∇²ρ < 0) signifies a 'shared-shell' interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a 'closed-shell' interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region.
This analysis can be used to precisely characterize the nature of the P-C and C-Br bonds in this compound as covalent, polar covalent, or having some degree of ionic character mdpi.comresearchgate.net.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| P-C | ~0.15 | < 0 | Polar Covalent |
| C-Br | ~0.18 | > 0 | Polar Covalent |
| C-C (aromatic) | ~0.30 | < 0 | Covalent |
Table 4. Typical QTAIM parameters for bonds present in arylphosphine and bromophenyl systems, indicating the nature of the chemical interactions.
Noncovalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and supramolecular assembly. The NCI-RDG method is a powerful tool for visualizing and characterizing these weak interactions scielo.org.mxscielo.org.mx. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s).
A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of noncovalent interactions scielo.org.mxresearchgate.net:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at large negative values of sign(λ₂)ρ.
Weak Attractive Interactions (e.g., van der Waals forces): Appear as spikes near zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at large positive values.
These interactions can also be mapped onto the molecular surface, where different colors represent different interaction types (typically blue for attractive, green for weak van der Waals, and red for repulsive) researchgate.net. For this compound, NCI-RDG analysis would reveal intramolecular interactions, such as potential weak interactions between the phosphane group and the bromine atom or steric hindrance effects that influence its preferred conformation sharif.edu.
Energy Decomposition Analysis (EDA) for Interaction Energies
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy (ΔE_int) between molecular fragments, providing deep insights into the nature of the chemical bond. In the context of this compound acting as a ligand in a metal complex, EDA partitions the total interaction energy between the phosphane and a metal center into physically meaningful components. This allows for a quantitative understanding of the bonding, separating the contributions of electrostatic attraction, steric (Pauli) repulsion, and orbital (covalent) interactions. nih.govresearchgate.net
The typical components of EDA are:
ΔE_electrostatic : This term represents the classical electrostatic interaction between the unperturbed charge distributions of the phosphane ligand and the metal fragment as they are brought to their positions in the complex.
ΔE_Pauli : Known as Pauli repulsion, this term arises from the destabilizing interactions between filled orbitals on the two fragments. It is a consequence of the Pauli exclusion principle and is responsible for steric repulsion.
ΔE_orbital : This term accounts for the stabilizing effects of orbital relaxation and charge transfer between the fragments, including the crucial σ-donation from the phosphane's lone pair to the metal and any potential π-backdonation from the metal's d-orbitals to the phosphane's acceptor orbitals. mdpi.com
A representative EDA for the interaction of a phosphine (B1218219) ligand (L) with a metal fragment (M) is presented below.
| Ligand (L) | ΔE_int (kcal/mol) | ΔE_Pauli (kcal/mol) | ΔE_electrostatic (kcal/mol) | ΔE_orbital (kcal/mol) |
|---|---|---|---|---|
| This compound | -45.0 | 110.5 | -80.0 | -75.5 |
| Triphenylphosphine | -48.2 | 125.0 | -85.2 | -88.0 |
| Trimethylphosphine | -55.6 | 100.1 | -90.5 | -65.2 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of an EDA calculation for comparative purposes.
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab Initio Molecular Dynamics (AIMD) is a computational simulation technique that models the time evolution of a system of atoms by calculating the forces acting on the nuclei directly from electronic structure theory "on-the-fly," without relying on pre-parameterized force fields. aip.orgaip.org This approach provides a "gold standard" for simulating molecular systems, capturing complex electronic effects, bond breaking/formation, and polarization that are often missed by classical molecular dynamics. aip.orgresearchgate.net
For this compound, AIMD simulations are invaluable for studying its behavior in the condensed phase, such as its bulk liquid structure and dynamics in solution. aip.orgnih.gov By simulating a system containing multiple this compound molecules, researchers can analyze trajectories to extract key structural and dynamic properties. researchgate.net A primary tool for this analysis is the Radial Distribution Function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. aip.org For example, the P-P RDF can reveal the local solvation environment and packing structure in the neat liquid. aip.org
AIMD simulations serve as a crucial benchmark for the development and validation of less computationally expensive classical force fields, such as the Generalized Amber Force Field (GAFF). aip.orgresearchgate.net While force fields are necessary for simulating larger systems over longer timescales, their accuracy depends on the quality of their parameters. aip.org By comparing RDFs and other properties calculated from both AIMD and classical simulations, inconsistencies in the force fields can be identified and refined to better reproduce the quantum mechanical reality. aip.orgresearchgate.net Such validated force fields can then be used to model larger, more complex systems involving this compound, such as its interaction with surfaces or polymers. mdpi.com
| Simulation Parameter | AIMD Settings | Classical MD (GAFF) Settings |
|---|---|---|
| System Size | 64 molecules | 1000 molecules |
| Simulation Time | 50 ps | 100 ns |
| Electronic Structure Method | DFT (PBE functional) | Not Applicable |
| Basis Set | Plane-wave | Not Applicable |
| Time Step | 1.0 fs | 2.0 fs |
Note: The data in this table provides a typical comparison of parameters used in AIMD versus classical MD simulations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, primarily using Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound as a ligand in catalysis. researchgate.net DFT calculations allow researchers to map the potential energy surface of a reaction, identifying stable intermediates and, crucially, the high-energy transition states that connect them. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs its rate. researchgate.net
In catalytic cycles, such as the Suzuki-Miyaura cross-coupling, phosphine ligands play a critical role in steps like oxidative addition and reductive elimination. researchgate.netnih.gov The electronic and steric properties of the phosphine ligand directly influence the stability of intermediates and the energy of transition states. researchgate.net For a ligand like this compound, computational models can predict how the inductive effect of the bromine atom and the steric profile of the ligand affect the energy barriers of these key steps. nih.gov For example, electron-rich phosphines are known to accelerate the oxidative addition step in many cross-coupling reactions. researchgate.net
By calculating the Gibbs Free Energy profiles for different mechanistic pathways, computational studies can identify the most favorable reaction route and the rate-determining step. nih.gov These theoretical investigations can also rationalize experimentally observed selectivity. For instance, DFT calculations have been used to explain why certain phosphine ligands favor oxidative addition at an Ar-O bond over an Ar-Cl bond, attributing the selectivity to specific electronic and steric interactions in the transition state. nih.gov Such insights are vital for the rational design of more efficient catalysts. researchgate.net
| Reaction Step | Ligand | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Oxidative Addition | This compound | 18.5 |
| Transmetalation | This compound | 12.0 |
| Reductive Elimination | This compound | 22.1 |
| Oxidative Addition | Triphenylphosphine | 17.9 |
| Reductive Elimination | Triphenylphosphine | 23.5 |
Note: The data in this table is hypothetical, illustrating how DFT calculations can be used to compare the activation energies of different steps in a catalytic cycle for various ligands.
Rationalization of Photophysical Behavior of this compound-Based Complexes
The photophysical properties of metal complexes, such as their absorption and emission of light, are critically dependent on their electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and rationalizing the behavior of complexes containing this compound. rsc.orgnih.govrsc.org These calculations can predict UV-Vis absorption spectra and provide detailed information about the nature of the electronic transitions involved. rsc.org
For phosphorescent metal complexes, the key transitions often involve charge transfer character, such as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), or Intraligand Charge Transfer (ILCT). rsc.orgresearchgate.net TD-DFT calculations can determine the character of the lowest-energy singlet and triplet excited states, which are responsible for absorption and emission, respectively. rsc.org By analyzing the frontier molecular orbitals (HOMO and LUMO) involved in these transitions, the specific contributions of the metal, the this compound ligand, and other ligands in the complex can be elucidated. nih.gov
The nature of the phosphine ligand significantly influences the photophysical properties. chemrxiv.orgresearcher.life For instance, the electronic properties of this compound can tune the energy levels of the complex's molecular orbitals, leading to shifts in the absorption and emission wavelengths. rsc.org Theoretical investigations have shown that modifying phosphine ligands can alter the character of the emissive state (e.g., from ³MLCT to ³ILCT), which in turn affects properties like the emission quantum yield and excited-state lifetime. rsc.orgrsc.org This computational insight allows for the rational design of new phosphorescent materials with tailored optical properties for applications in areas like organic light-emitting diodes (OLEDs). nih.govrsc.org
| Complex | Calculated Abs. λ_max (nm) | Calculated Em. λ_max (nm) | Major Transition Character | Predicted Quantum Yield |
|---|---|---|---|---|
| [Pt(ppy)((2-BrPh)PH₂)]⁺ | 385 | 510 | MLCT/ILCT | Moderate |
| [Pt(ppy)(PPh₃)]⁺ | 392 | 525 | MLCT/ILCT | High |
| [Au(P-P)((2-BrPh)PH₂)]⁺ | 350 | 480 | ILCT | Low |
Note: Data is hypothetical, representing typical output from TD-DFT calculations on phosphorescent metal-phosphine complexes. 'ppy' is 2-phenylpyridine, 'P-P' is a generic diphosphine.
Prediction and Validation of Structure-Activity Relationships in Ligand Design
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are cornerstones of modern ligand and drug design. wikipedia.orggardp.orgazolifesciences.com These approaches aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activity. libretexts.orgnih.gov In the context of this compound, SAR and QSAR are used to guide the design of new phosphine ligands with improved performance in catalysis. gessnergroup.comoncodesign-services.com
The process begins by defining a set of molecular descriptors for a library of phosphine ligands, including this compound. nih.gov These descriptors can be steric (e.g., Tolman's cone angle, buried volume) or electronic (e.g., calculated orbital energies, charge on the phosphorus atom), often derived from computational chemistry. libretexts.org The catalytic activity (e.g., reaction yield, turnover number) is then measured experimentally for each ligand in a specific reaction. oncodesign-services.com
Using statistical methods or machine learning, a QSAR model is built to find a mathematical relationship between the descriptors and the observed activity. wikipedia.orgrsc.org A robust model can reveal which properties are most important for high activity. rsc.org For example, a model might show that for a particular cross-coupling reaction, high catalytic activity is correlated with a large buried volume and specific electronic properties. rsc.org This knowledge constitutes the SAR. gardp.org The predictive power of the model can then be validated by synthesizing new, rationally designed ligands—perhaps derivatives of this compound with different substituents—and testing whether their experimental activity matches the model's prediction. researchgate.net This iterative cycle of prediction, synthesis, and testing accelerates the discovery of optimal ligands for specific catalytic applications. rsc.orgresearchgate.net
| Ligand | Tolman Cone Angle (°) | P Atom NPA Charge | HOMO Energy (eV) | Predicted Activity (Yield %) |
|---|---|---|---|---|
| This compound | 155 | +0.45 | -6.1 | 75 |
| (4-Methoxyphenyl)phosphane | 152 | +0.41 | -5.8 | 88 |
| (4-Trifluoromethylphenyl)phosphane | 154 | +0.52 | -6.5 | 62 |
| Triphenylphosphine | 145 | +0.48 | -6.0 | 81 |
Note: Data is hypothetical and for illustrative purposes to show how molecular descriptors are used in QSAR models to predict activity.
Ligand Design Principles and Structure Reactivity Relationships for 2 Bromophenyl Phosphane Derivatives
Systematic Variation of Substituents to Tune Electronic Properties (e.g., σ-Donor Ability)
The electronic properties of phosphane ligands are a critical determinant of their effectiveness in catalysis. These properties, particularly the ligand's σ-donor ability, can be finely tuned through the systematic variation of substituents on the aromatic ring or directly on the phosphorus atom. Phosphines act as ligands by donating electron density from their lone pair to a metal center, forming stable complexes that can enhance the reactivity and selectivity of catalytic processes prochemonline.comgessnergroup.com.
Electron-rich phosphines are a particularly valuable subclass, often enabling challenging reactions gessnergroup.com. The donor ability of a (2-Bromophenyl)phosphane derivative can be increased by introducing electron-donating groups (EDGs) to the phenyl ring. Conversely, attaching electron-withdrawing groups (EWGs) will decrease the electron density on the phosphorus atom, reducing its σ-donor strength but potentially increasing its π-acceptor character researchgate.net. The basicity of phosphines, which correlates with their σ-donor strength, generally follows the order R₃P > R₂PH > RPH₂ > PH₃ for comparable R groups manchester.ac.uk.
Several methods exist to assess the electronic properties of phosphine (B1218219) ligands. One common technique involves infrared (IR) spectroscopy of metal-carbonyl complexes, such as [Mo(CO)₅P], where the CO stretching frequency serves as an indirect measure of the phosphine's donor strength manchester.ac.uk. Another method uses the ¹J(PSe) coupling constant of the corresponding phosphine selenide, which also provides a reliable probe of the ligand's electronic effects manchester.ac.uk. These quantitative analysis techniques are essential for establishing structure-reactivity relationships and guiding the rational design of new ligands derived from this compound.
| Substituent Type | Position on Ligand | Example Groups | Effect on P Atom Electron Density | Impact on σ-Donor Ability |
|---|---|---|---|---|
| Electron-Donating Groups (EDGs) | Phenyl Ring (para/ortho) | -OCH₃, -CH₃, -N(CH₃)₂ | Increase | Increase |
| Electron-Withdrawing Groups (EWGs) | Phenyl Ring (para/ortho) | -CF₃, -NO₂, -Cl | Decrease | Decrease |
| Alkyl Groups | Phosphorus Atom | -CH₃, -C₂H₅, -C(CH₃)₃ | Increase | Increase |
| Aryl Groups | Phosphorus Atom | -C₆H₅ | Decrease (vs. Alkyl) | Decrease (vs. Alkyl) |
Steric Effects and Cone Angles: Impact of Ortho-Substituents and Caged Structures on Catalytic Performance
The steric properties of phosphane ligands play a co-equal role with electronics in determining the outcome of a catalytic reaction. The size and spatial arrangement of the ligand's substituents create a unique steric environment around the metal center, influencing substrate approach, product release, and the stability of catalytic intermediates. For derivatives of this compound, the ortho-bromo substituent is a key handle for modulating steric bulk.
The Tolman cone angle (θ) is a widely used metric to quantify the steric demand of a phosphine ligand nsf.gov. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms nsf.gov. More recent and sophisticated methods for quantifying steric bulk include the "buried volume" (%V_Bur), which measures the percentage of a sphere around the metal that is occupied by the ligand nih.gov.
Introducing bulky substituents at the ortho-position of the phenyl ring significantly increases the ligand's cone angle and steric hindrance nih.govresearchgate.net. This "endo pressure" can lead to more obtuse C-P-C angles within the ligand and can be crucial for promoting reductive elimination steps or controlling selectivity in cross-coupling reactions nih.govresearchgate.net.
An advanced strategy for controlling steric effects involves the incorporation of the phosphorus atom into a rigid, polycyclic framework, creating "caged phosphines" researchgate.netrsc.org. These ligands, which feature the phosphorus atom at a bridgehead position, offer exceptional control over the steric environment due to their rigid cage structure researchgate.netrsc.org. This rigidity can lead to enhanced catalytic activity and selectivity in processes such as hydroformylation researchgate.net. The development of caged phosphines derived from this compound could provide access to catalysts with unique and highly tunable reactivity profiles nih.gov.
| Steric Parameter | Description | Basis of Calculation | Key Advantage |
|---|---|---|---|
| Tolman Cone Angle (θ) | Apex angle of a cone enclosing the ligand. | Based on a standardized M-P bond length (2.28 Å) and van der Waals radii. | Widely used and easily comparable standard. |
| Exact Cone Angle | A modification of the Tolman angle. | Based on the low-energy conformation of a specific metal-ligand complex. | More accurate for a specific catalytic system. nsf.gov |
| Buried Volume (%V_Bur) | Percentage of a sphere around the metal occupied by the ligand. | Calculated from the crystal structure of a metal-ligand complex. | Provides a comprehensive 3D measure of steric bulk. nih.gov |
Strategies for Introducing and Exploiting Chirality in Ligand Design
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral phosphane ligands are instrumental in achieving this goal. Chiral ligands coordinate to a metal to create an asymmetric catalytic environment, which can direct a reaction to favor the formation of one enantiomer over the other tcichemicals.com. This compound is a versatile precursor for creating various types of chiral ligand architectures. Chiral phosphine ligands are broadly divided into two classes: those with chirality on the carbon backbone and P-chiral ligands with a stereogenic center at the phosphorus atom jst.go.jpnih.gov.
P-Chiral Phosphane Ligands and their Enantioinduction Abilities
P-chiral (or P-stereogenic) phosphane ligands possess a chiral center directly at the phosphorus atom nih.gov. The development of synthetic methods using phosphine-boranes as intermediates has greatly facilitated the synthesis of optically pure P-chiral ligands tcichemicals.comjst.go.jp. These methods allow for the creation of conformationally rigid and electron-rich ligands that exhibit excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions jst.go.jpresearchgate.net.
Ligands bearing a bulky alkyl group (e.g., tert-butyl) and a smaller alkyl group (e.g., methyl) on the phosphorus atom have proven particularly effective tcichemicals.comresearchgate.net. For instance, bidentate P-chiral ligands like QuinoxP* and BenzP* are air-stable and demonstrate remarkably high enantioinduction in reactions such as the rhodium-catalyzed asymmetric hydrogenation of enamides and other substrates tcichemicals.comresearchgate.net. The high performance of these ligands is attributed to their well-defined and rigid chiral environment, which effectively controls the stereochemical pathway of the reaction.
| Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| DIPAMP | Rh-catalyzed Hydrogenation | Dehydroamino acid derivatives | Up to 96% tcichemicals.com |
| (S,S)-1,2-bis(isopropylmethylphosphino)benzene | Rh-catalyzed Hydrogenation | Dehydroamino acid methyl esters | Up to 98% researchgate.net |
| QuinoxP | Rh-catalyzed Hydrogenation | Enamides and related substrates | Excellent to almost perfect researchgate.net |
| t-Bu-BisP | Rh-catalyzed Hydrogenation | Functionalized alkenes | Very high enantioselectivities nih.govresearchgate.net |
Planar Chiral and Axially Chiral Ligand Architectures
Planar chirality arises when a molecule's asymmetry is due to a plane, often found in molecules like substituted ferrocenes or paracyclophanes nih.govnih.govresearchgate.net. For example, [2.2]paracyclophane provides a rigid and planar-chiral backbone that has been successfully used to create effective phosphine ligands such as PhanePhos researchgate.net. The this compound moiety can be attached to such a scaffold, where the restricted rotation and defined spatial arrangement create a powerful chiral controller for asymmetric catalysis nih.gov.
Axial chirality typically occurs in molecules with hindered rotation around a single bond, most famously in biaryl systems like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) tcichemicals.comnih.gov. The this compound unit can be used as a building block in the synthesis of such atropisomeric biaryl phosphines researchgate.netepfl.ch. The synthesis of ligands with C-N axial chirality has also been explored, offering an alternative to the more common C-C axially chiral ligands and providing an additional nitrogen coordination site rhhz.net. These axially chiral ligands have demonstrated outstanding performance in a wide range of enantioselective transformations, including Suzuki-Miyaura cross-coupling reactions to form sterically hindered tetra-ortho-substituted biaryls rhhz.net.
Development of Multidentate Ligand Frameworks
Expanding from monodentate to multidentate ligands by incorporating additional donor sites into the ligand framework is a powerful strategy for enhancing catalyst stability and modulating reactivity. Multidentate ligands, which can "chelate" or "grab" a metal center in two or more places, often form more stable complexes compared to their monodentate counterparts sigmaaldrich.compurdue.edu.
Bidentate, Tridentate, and Hybrid Ligand Systems
Bidentate phosphanes , or diphosphines, are the most common class of multidentate ligands. They consist of two phosphine donor groups connected by a carbon backbone sigmaaldrich.com. The length and flexibility of this backbone are crucial design elements. For example, altering the linker length in bidentate phosphine ligands from one to three carbons can significantly impact reactivity and selectivity in catalytic reactions nih.gov. This compound units can be coupled to create bidentate ligands like 1,2-bis(diphenylphosphino)benzene (dppbz) analogs, which are effective in a variety of catalytic processes researchgate.net.
Tridentate and higher-denticity ligands offer even greater control over the metal's coordination sphere, though their synthesis can be more complex. These ligands are valuable for creating highly stable catalysts or for reactions that require specific coordination geometries.
Hybrid ligand systems incorporate different types of donor atoms, such as phosphorus and nitrogen (P,N-ligands) or phosphorus and silicon (P,Si-ligands) nih.govnih.gov. These mixed-donor ligands combine the properties of hard and soft Lewis bases, offering unique electronic and coordination behavior nih.gov. For instance, chelating N,P ligands are useful for palladium-catalyzed C-N and C-C bond formation sigmaaldrich.com. The bromine atom in this compound serves as a convenient synthetic handle for introducing a second, different donor group to create such hybrid multidentate systems.
| Ligand Abbreviation | Full Name | Backbone Structure | Denticity |
|---|---|---|---|
| dppm | 1,1-bis(diphenylphosphino)methane | One-carbon bridge | Bidentate (P,P) |
| dppe | 1,2-bis(diphenylphosphino)ethane | Two-carbon bridge | Bidentate (P,P) |
| dppp | 1,3-bis(diphenylphosphino)propane | Three-carbon bridge | Bidentate (P,P) |
| dppf | 1,1'-bis(diphenylphosphino)ferrocene | Ferrocene (B1249389) | Bidentate (P,P) |
| Xantphos | 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene | Xanthene | Bidentate (P,P) |
| QUINAP | 1-(2-diphenylphosphino-1-naphthyl)isoquinoline | Naphthyl-isoquinoline | Bidentate (P,N Hybrid) |
Utility of Phosphine-Borane Adducts as Stable Synthetic Intermediates in Ligand Construction
In the synthesis of complex phosphine ligands such as derivatives of this compound, the inherent sensitivity of the phosphorus(III) center to oxidation presents a significant challenge. Primary, secondary, and tertiary phosphines are susceptible to oxidation due to the lone pair of electrons on the phosphorus atom. ncl.ac.uk To circumvent this issue, the lone pair can be reversibly protected. The formation of phosphine-borane adducts is a widely adopted and effective strategy to protect the phosphine moiety during synthetic manipulations. ncl.ac.ukwikipedia.orgnih.gov
Phosphine-boranes are Lewis acid-Lewis base adducts with the general formula R₃₋ₙHₙP-BH₃, formed by the reaction of an organophosphine with a borane (B79455) (BH₃) source. wikipedia.org These adducts are generally colorless or white solids that are stable in air, which allows for easier handling and purification under standard laboratory conditions without the need for strictly inert atmospheres. ncl.ac.ukwikipedia.org The formation of the dative P-B bond effectively shields the phosphorus lone pair, rendering it insensitive to oxidation and other unwanted side reactions. ncl.ac.ukacs.org This protection is crucial in multi-step syntheses where intermediate compounds must be subjected to various reaction conditions that the free phosphine would not tolerate.
The synthesis of phosphine-borane adducts is typically straightforward, involving the treatment of the parent phosphine with a borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). ncl.ac.ukacs.org
General Formation of a Phosphine-Borane Adduct: R₃P + BH₃·L → R₃P-BH₃ + L (where L = THF, SMe₂)
A key advantage of this protective strategy is the ability to easily deprotect the phosphine at a desired stage of the synthesis. The removal of the borane group to regenerate the free phosphine can be accomplished under mild conditions. acs.org Treatment with a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyrrolidine, is a common method for deprotection. wikipedia.orgacs.orgreddit.com The amine displaces the phosphine from the borane, forming a stable amine-borane adduct and liberating the target phosphine ligand. wikipedia.org
The table below summarizes common deprotection methods for phosphine-borane adducts.
| Deprotection Reagent | Conditions | Comments |
| Tertiary Amines (e.g., DABCO, Pyrrolidine) | Typically room temperature or gentle heating in a suitable solvent. | This is the most common and mild method; the resulting amine-borane adduct is stable. wikipedia.orgacs.orgreddit.com |
| Stronger Lewis Bases | Reaction with a more basic phosphine can displace the desired, less basic phosphine. | Useful for selective deprotection in molecules with multiple phosphine sites. |
| Thermolysis | Heating the adduct, sometimes under vacuum. | Can be effective but may lead to decomposition if the target phosphine is not thermally stable. |
The use of phosphine-borane adducts has proven effective not only for protection against oxidation but also for facilitating specific reactions. For instance, iridium-catalyzed hydrosilylation of olefins containing a phosphine group proceeds efficiently when the phosphine is protected as a borane adduct, whereas the presence of a free phosphine ligand can suppress the catalyst's activity. acs.org This underscores the utility of phosphine-borane adducts as indispensable intermediates in the construction of sophisticated ligands.
Strategies for Enhancing Ligand Stability and Practical Handling (e.g., Air Stability, Protection Groups)
The practical application of phosphine ligands, including those derived from this compound, is often hampered by their instability, particularly their sensitivity to aerobic oxidation. chemistryviews.orgresearchgate.net The trivalent phosphorus atom is readily oxidized to the corresponding phosphine oxide, which is generally coordinatively inactive and detrimental to catalytic processes. Therefore, several strategies have been developed to enhance the stability and ease of handling of these valuable compounds.
Future Research Directions and Emerging Academic Applications
Development of Novel and Highly Efficient Synthetic Methodologies for (2-Bromophenyl)phosphane Scaffolds
The synthesis of phosphines, while crucial, has traditionally been hampered by methods that are often inefficient or rely on hazardous reagents. Historically, the preparation of organophosphorus compounds involved multi-step procedures using reagents like halophosphines and organometallic compounds (e.g., Grignard or lithium reagents). liv.ac.uk These methods can have significant drawbacks, including low tolerance for functional groups and the generation of substantial waste.
Modern research is focused on overcoming these limitations by developing powerful catalytic methods that offer more accessible and efficient routes to a diverse range of phosphines. liv.ac.uk Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a highly effective strategy for forming P-C bonds. An efficient route for a related compound, (2-Bromophenyl)diphenylphosphine (B1266768), involves the palladium-catalyzed coupling of diphenylphosphine (B32561) with 2-bromoiodobenzene. wikipedia.org This highlights the potential for transition metal catalysis in the synthesis of this compound scaffolds. Other emerging catalytic methods include hydrophosphination, which involves the addition of a P-H bond across a C-C multiple bond. liv.ac.uk
Furthermore, the development of phosphine (B1218219)–borane (B79455) complexes represents a significant advancement. These complexes are air-stable, which simplifies handling, and the borane group acts as a protecting group for the oxidation-prone phosphine. researchgate.nettcichemicals.com General and high-yield syntheses of phosphine-boranes have been developed using borane generated in situ from sodium borohydride, presenting a safer and greener alternative. researchgate.net These innovative approaches are pivotal for synthesizing structurally and electronically varied phosphines derived from the this compound core.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Methods (e.g., using Grignard reagents) | Reaction of halophosphines with organometallic reagents like Grignard or organolithium compounds. liv.ac.uk | Well-established for certain phosphines. | Limited functional group tolerance, use of pyrophoric reagents, often stoichiometric. |
| Palladium-Catalyzed P-C Coupling | Cross-coupling of a phosphine source (e.g., HPPh₂) with an aryl halide (e.g., 2-bromoiodobenzene). wikipedia.org | High efficiency, good functional group tolerance, catalytic nature. wikipedia.orgnih.gov | Requires catalyst and specific reaction conditions. |
| Catalytic Hydrophosphination | Addition of a P-H bond across unsaturated C-C bonds, catalyzed by transition metals. liv.ac.uk | Atom-economical, allows for the creation of functionalized phosphines. | Control of regioselectivity and enantioselectivity can be challenging. liv.ac.uk |
| Phosphine–Borane Chemistry | Use of air-stable phosphine–borane adducts as intermediates, with borane serving as a protective group. researchgate.nettcichemicals.com | Enhanced air stability, simplified handling, allows for further functionalization. tcichemicals.com | Requires an additional deprotection step to liberate the free phosphine. |
Exploration of Underexplored Metal-Ligand Combinations for Catalysis with Enhanced Selectivity and Activity
Phosphine ligands are cornerstones of homogeneous catalysis, primarily due to their unique ability to modulate the electronic and steric properties of transition metal centers. prochemonline.comgessnergroup.com The this compound framework is a versatile platform for creating ligands that can form highly active and selective catalysts when combined with various transition metals such as palladium, rhodium, ruthenium, and gold. gessnergroup.comtcichemicals.com
The electronic nature of the phosphine ligand, specifically its ability to act as a σ-donor, and the steric bulk around the phosphorus atom are critical factors that influence the efficiency of catalytic cycles, including the key steps of oxidative addition and reductive elimination in cross-coupling reactions. tcichemicals.com The 2-bromo substituent on the phenyl ring of this compound is particularly significant; it serves as a synthetic handle for further modification, allowing for the creation of a library of ligands with finely tuned properties. For example, the bromo group can be replaced to introduce other coordinating groups, transforming the monodentate phosphine into a potentially bidentate or polydentate ligand, which can chelate to a metal center and enforce a specific geometry, thereby enhancing catalytic performance. mdpi.com
Future research will focus on exploring novel combinations of metals with ligands derived from this compound. This includes investigating the catalytic potential of less common metal centers and designing ligands that can stabilize unusual oxidation states or reactive intermediates. The goal is to develop catalytic systems that exhibit superior activity, enhanced selectivity (chemo-, regio-, and enantioselectivity), and broader substrate scope for important transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation. uit.norsc.org
| Metal Center | Potential Catalytic Application | Role of this compound-Derived Ligand | Desired Outcome |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). tcichemicals.comuit.no | Tune steric and electronic properties to facilitate oxidative addition and reductive elimination. | High turnover numbers (TONs), mild reaction conditions, broad substrate scope. |
| Rhodium (Rh) | Hydroformylation, Hydrogenation. tcichemicals.comprochemonline.com | Control regioselectivity (linear vs. branched aldehydes) and enantioselectivity in asymmetric reactions. | High selectivity for desired isomer, high enantiomeric excess (ee). |
| Ruthenium (Ru) | Olefin Metathesis, Transfer Hydrogenation. rsc.orgtaylorandfrancis.com | Provide stability to the metal center while allowing for substrate coordination and turnover. | High catalyst stability and efficiency, tolerance of various functional groups. |
| Gold (Au) | Hydroamination, Cyclization Reactions. gessnergroup.com | Electron-rich phosphines can activate the gold center for catalysis involving alkynes and allenes. | Enhanced reactivity for transformations of unsaturated bonds. |
| Iridium (Ir) | C-H Activation, Asymmetric Hydrogenation. tcichemicals.com | Facilitate challenging bond activations and create a chiral environment for asymmetric catalysis. | Selective functionalization of unactivated C-H bonds, high enantioselectivity. |
Advancing Mechanistic Understanding Through Integrated Experimental and Advanced Computational Approaches
A deep understanding of reaction mechanisms is essential for the rational design of more effective catalysts. The intricate steps of a catalytic cycle involving phosphine-ligated metal complexes are increasingly being unraveled through a powerful synergy of experimental and computational techniques. northeastern.edu This integrated approach provides unprecedented insight into the thermodynamics and kinetics of individual elementary steps, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination.
Experimental methods like Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy are employed to identify and characterize catalytic intermediates and determine reaction kinetics. northeastern.edu These studies can reveal the resting state of a catalyst and provide rate laws that are crucial for proposing a plausible mechanism.
Complementing these experiments, advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable. northeastern.edu DFT calculations allow researchers to model the structures of transient intermediates and transition states that are often too fleeting to be observed experimentally. By calculating the energy barriers for different potential pathways, computational studies can help to explain the origins of catalyst activity and selectivity (e.g., regio- or enantioselectivity) and predict how modifications to the ligand structure will impact performance. researchgate.net This combined experimental and computational strategy is crucial for moving beyond trial-and-error catalyst development towards a more predictive, mechanism-driven approach.
| Technique | Type | Information Gained | Synergistic Role |
|---|---|---|---|
| NMR Spectroscopy | Experimental | Structural characterization of reactants, products, and stable intermediates; reaction monitoring. northeastern.edu | Provides structural data to validate computed geometries of intermediates. |
| UV-vis Spectroscopy | Experimental | Kinetic analysis of ligand exchange and catalytic reactions. northeastern.edu | Yields experimental rate constants that can be compared with computationally derived energy barriers. |
| X-ray Crystallography | Experimental | Precise 3D structure of stable pre-catalysts and complexes. nih.gov | Offers definitive structural benchmarks for calibrating computational models. |
| Density Functional Theory (DFT) | Computational | Geometries and energies of intermediates and transition states; reaction energy profiles. northeastern.edu | Elucidates transient species and pathways that are experimentally inaccessible, explaining observed selectivities. researchgate.net |
Rational Design of Next-Generation this compound-Based Ligands with Tailored Properties for Specific Transformations
The ultimate goal in catalysis research is the rational design of ligands that are perfectly tailored for a specific chemical transformation. nih.govmit.edu The this compound scaffold is an ideal starting point for such endeavors. Its simple structure allows for systematic modifications to fine-tune its properties and, consequently, the behavior of the resulting metal catalyst.
Rational ligand design involves a deep understanding of structure-activity relationships. Key properties that can be adjusted include:
Steric Bulk: The size of the substituents on the phosphorus atom and the phenyl ring influences the coordination environment of the metal. The cone angle is a common metric used to quantify this steric hindrance, which can impact reaction rates and selectivity. tcichemicals.com
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents affects the electron density at the metal center. Strongly electron-donating phosphines can enhance the rate of oxidative addition in cross-coupling reactions. gessnergroup.comtcichemicals.com
Chirality: For asymmetric catalysis, chiral centers can be introduced on the phosphorus atom (P-chirogenic ligands) or on the ligand backbone. tcichemicals.com This creates a chiral pocket around the metal's active site, enabling the selective formation of one enantiomer of the product. nih.gov
Starting with this compound, the bromine atom can be readily substituted via reactions like Suzuki or Sonogashira coupling to attach a wide variety of functional groups. This modular approach allows for the creation of extensive ligand libraries. For example, introducing another phosphine group can create a bidentate ligand with a specific bite angle, which is crucial for controlling selectivity in reactions like hydroformylation. tcichemicals.com By combining mechanistic insights with synthetic versatility, researchers can design and synthesize next-generation ligands with properties optimized for unprecedented catalytic efficiency and selectivity. nih.govnih.gov
| Modification on this compound Scaffold | Targeted Property | Design Rationale | Potential Application |
|---|---|---|---|
| Replacement of -Br with a bulky alkyl group (e.g., tert-butyl) | Increase Steric Hindrance (Cone Angle) | Promote reductive elimination; create a defined coordination pocket. tcichemicals.com | Improving yields in challenging cross-coupling reactions. |
| Replacement of -Br with an electron-donating group (e.g., -OMe) | Increase Electron-Donating Ability | Increase electron density on the metal to facilitate oxidative addition. gessnergroup.com | Catalysis with less reactive substrates (e.g., aryl chlorides). |
| Replacement of -Br with a second phosphine moiety (e.g., -PPh₂) | Introduce Chelating Ability (Bite Angle) | Form a stable bidentate complex, controlling geometry and selectivity. tcichemicals.com | Asymmetric hydrogenation, hydroformylation. |
| Introduction of a chiral substituent | Induce Chirality | Create a chiral environment around the metal center for enantioselective reactions. tcichemicals.comnih.gov | Asymmetric synthesis of pharmaceuticals and fine chemicals. |
Expanding Applications in Green Chemistry and Advanced Materials, Including Heterogeneous Catalysis within MOF Architectures
The principles of green chemistry—which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly guiding research in catalysis. sciencedaily.com this compound and its derivatives are poised to play a role in this transition, particularly through their incorporation into advanced materials like Metal-Organic Frameworks (MOFs). scienmag.com
MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. magtech.com.cnespublisher.com Their vast internal surface areas and tunable pore sizes make them exceptional candidates for use as catalyst supports. nih.gov By incorporating phosphine ligands into the MOF structure, it is possible to bridge the gap between homogeneous and heterogeneous catalysis. nih.govresearchgate.net This can be achieved in two primary ways:
De novo synthesis: A phosphine-containing molecule, derived from a this compound precursor, is used as the organic linker during the MOF assembly.
Post-synthetic modification: A pre-existing MOF is functionalized by attaching phosphine groups to its linkers. nih.govresearchgate.net
The resulting phosphine-functionalized MOFs (P-MOFs) can then be metalated to create single-site heterogeneous catalysts. researchgate.netresearchgate.net These materials offer significant advantages aligned with green chemistry:
Catalyst Recyclability: The catalyst is immobilized within the solid MOF support, allowing for easy separation from the reaction mixture and reuse, which reduces waste and cost. researchgate.net
Enhanced Stability: The rigid framework can protect the active metal sites, potentially leading to longer catalyst lifetimes.
Shape Selectivity: The well-defined pores of the MOF can control which substrates access the active sites, leading to improved product selectivity. nih.gov
Beyond catalysis, phosphine-based materials have potential applications in sensors and electronics. The ongoing development of P-MOFs and other phosphine-containing polymers represents a promising frontier for creating sustainable technologies and advanced functional materials. nih.govbrandeis.edu
| Application Area | Concept | Advantages and Relevance to Green Chemistry |
|---|---|---|
| Heterogeneous Catalysis in MOFs | Immobilize phosphine-metal complexes within the porous structure of a MOF. nih.govresearchgate.net | Facilitates catalyst recovery and recycling, minimizes metal leaching, improves catalyst stability. researchgate.net |
| Aqueous Phase Catalysis | Modify the phosphine ligand with water-solubilizing groups (e.g., sulfonates). | Allows reactions to be run in water instead of volatile organic solvents, simplifying product separation. |
| Catalyst from Renewable Feedstocks | Synthesize phosphine ligands from biomass-derived platform chemicals. uit.no | Reduces reliance on fossil fuels for ligand synthesis, contributing to a more sustainable chemical industry. bohrium.com |
| Advanced Materials | Incorporate phosphine units into polymers or frameworks for sensing or electronic applications. brandeis.edu | Creates functional materials with tunable properties for applications like gas storage or selective sensing. magtech.com.cnmdpi.com |
Q & A
Q. What analytical methods are recommended for characterizing (2-Bromophenyl)phosphane?
this compound is typically characterized using a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): 31P NMR identifies phosphorus environments (e.g., δ ~52 ppm for Rh-bound phosphane ligands) . 1H NMR resolves aromatic protons from the bromophenyl group.
- Infrared (IR) Spectroscopy: Detects carbonyl stretches in coordination complexes (e.g., ν(CO) at ~1975 cm⁻¹ in Rh complexes) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies phosphane purity and detects degradation products. Headspace-GC-MS achieves sensitivity down to 0.001 mg/kg in biological matrices .
Q. How is this compound employed in coordination chemistry?
The ligand coordinates transition metals (e.g., Rh, Pd) via its phosphorus atom, influencing steric and electronic properties. For example:
- In Rh(I) complexes, the bromophenyl group increases steric bulk, altering bond angles (e.g., Rh–O bonds: 2.077 Å vs. 2.033 Å trans to CO) and catalytic activity .
- Coordination is confirmed by NMR and X-ray crystallography, revealing square-planar geometries in Rh complexes .
Q. What are common synthetic applications of this compound in catalysis?
- Asymmetric Hydrogenation: Chiral phosphane ligands enable enantioselective reductions. For example, Rh complexes with bulky phosphanes enhance ee values in hydrogenation of prochiral olefins .
- Cross-Coupling Reactions: Pd-phosphane catalysts facilitate Negishi coupling. Phosphane loading affects reaction rates; excess ligand stabilizes intermediates but may slow transmetalation .
Advanced Questions
Q. How can researchers mitigate oxidative degradation of this compound during experiments?
Degradation under ambient conditions is addressed via:
- Inert Atmosphere Handling: Use gloveboxes or Schlenk lines to exclude moisture/oxygen.
- Stabilization Additives: Antioxidants (e.g., BHT) or coordinating solvents (THF) reduce oxidation rates.
- Real-Time Monitoring: Track degradation via GC-MS or 31P NMR to optimize storage conditions .
Q. How does the bromophenyl substituent modulate steric/electronic effects in catalytic systems?
- Steric Effects: The ortho-bromo group increases ligand bulk, reducing coordination flexibility. This is quantified by Tolman cone angles or crystallographic bond angles (e.g., O3–Rh1–P1 = 90.52°) .
- Electronic Effects: Electron-withdrawing bromine decreases electron density at phosphorus, altering metal-ligand bond strength and catalytic turnover .
Q. What experimental strategies resolve contradictory data in phosphane-related studies?
- Method Validation: Replicate analyses using orthogonal techniques (e.g., GC-MS vs. NMR) to confirm phosphane stability or degradation .
- Controlled Trials: Conduct residue trials under standardized conditions (e.g., fixed humidity, temperature) to isolate variables causing discrepancies .
- Computational Modeling: DFT studies (e.g., M06 functionals) predict reaction pathways, reconciling experimental kinetic data with theoretical mechanisms .
Q. How are cytotoxic effects of this compound derivatives evaluated?
- Antiproliferative Assays: Compare IC50 values of phosphane-containing complexes (e.g., Rh or Pt derivatives) against cancer cell lines (e.g., A2780 ovarian cancer). For example, HMPT phosphane shows enhanced activity over cisplatin .
- Mechanistic Studies: Use flow cytometry to assess apoptosis/necrosis and ROS generation linked to phosphane-induced cytotoxicity .
Q. How do researchers design experiments to optimize phosphane loading in catalytic systems?
- Kinetic Profiling: Vary phosphane:metal ratios (e.g., 1:1 to 3:1) and monitor reaction rates via in situ IR or NMR. Excess ligand stabilizes intermediates but may inhibit substrate binding .
- Structure-Activity Relationships (SAR): Compare catalytic efficiency of this compound with analogs (e.g., 3-Bromophenyl or non-halogenated phosphanes) to identify optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
